molecular formula C12H10FNO B3290187 5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone CAS No. 863443-01-0

5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone

Cat. No. B3290187
CAS RN: 863443-01-0
M. Wt: 203.21 g/mol
InChI Key: HOIACOPRBUQSCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Formation of Pyrazoline Intermediate

    • A one-pot, three-component reaction under microwave irradiation yields a pyrazoline intermediate. This step likely involves the condensation of appropriate precursors to form the pyrazoline ring .
  • Fluorination

    • The introduction of the fluorine atom occurs at the phenyl position. This step is crucial for obtaining the desired compound .

Scientific Research Applications

Antimycobacterial Applications

  • Kumar et al. (2008) discovered the compound 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, which demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. It was found to be more potent than isoniazid and ciprofloxacin in reducing bacterial count in lung and spleen tissues【Kumar et al., 2008】.

Asymmetric Synthesis

  • Senda et al. (2001) achieved the first catalytic asymmetric synthesis of 4-aryl-2-piperidinones using arylboron reagents and a chiral bisphosphine-rhodium catalyst. Specifically, they introduced a 4-fluorophenyl group into the 5,6-dihydro-2(1H)-pyridinones, yielding a key intermediate for the synthesis of (-)-Paroxetine【Senda et al., 2001】.

Serotonin Receptor Agonists

  • Vacher et al. (1999) worked on novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The incorporation of a fluorine atom in these compounds, including those with a 4-fluorophenyl group, showed enhanced 5-HT1A agonist activity in vitro and in vivo【Vacher et al., 1999】.

Inotropic Activity

  • Sircar et al. (1987) synthesized 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, evaluating them for inotropic activity. They identified compounds with significant positive inotropic agents, contributing to cardiovascular pharmacology【Sircar et al., 1987】.

Alzheimer's Therapy

  • Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl--4(1H)-pyridinones as potential agents for Alzheimer's therapy. These compounds, designed for metal ion sequestration, redistribution, and removal, showed promise in neurodegenerative diseases due to their multifunctional nature and properties as metal chelators and antioxidants【Scott et al., 2011】.

Hepatitis C NS5B Inhibitors

  • Zhuo et al. (2016) investigated the metabolic pathways of hepatitis C virus nonstructural protein 5B (NS5B) inhibitors, featuring bicyclo[1.1.1]pentane in their chemical scaffold. They found unexpected metabolites, including a phosphocholine moiety, suggesting novel metabolic pathways in xenobiotic metabolism【Zhuo et al., 2016】.

Cytotoxic and Carbonic Anhydrase Inhibitory Properties

  • Tuğrak et al. (2018) synthesized new azafluorenones to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Some compounds, including those with a 4-fluorophenyl group, showed potential as novel anticancer agents【Tuğrak et al., 2018】.

Residue Method for Fluridone

  • West and Day (1986) developed a residue method for determining the aquatic herbicide fluridone and its metabolite in fish and crayfish, using liquid chromatography with UV detection. This method is crucial for environmental monitoring and safety assessments【West & Day, 1986】.

Neuropathic Pain Treatment

  • Deseure et al. (2002) studied the effects of the 5-HT(1A) receptor agonist F 13640 on responsiveness to mechanical allodynia in a rat model of trigeminal neuropathic pain. Their findings provide evidence that high-efficacy 5-HT(1A) receptor activation can be a new mechanism for central analgesia in neuropathic pain【Deseure et al., 2002】.

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : New fluorinated pyrazole: 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molecules, 26(1), 197. Read more : Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide. US Patent US7361771B2. [Read more](https://patents.google.com/patent

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-4-1-9(2-5-11)7-10-3-6-12(15)14-8-10/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIACOPRBUQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=O)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722766
Record name 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone

CAS RN

863443-01-0
Record name 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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